molecular formula C12H14N2O B1276213 [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol CAS No. 934570-55-5

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol

Cat. No. B1276213
M. Wt: 202.25 g/mol
InChI Key: HROWBOXYWTWPCS-UHFFFAOYSA-N
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Description

The compound of interest, [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, is closely related to a class of compounds that have been the subject of recent research due to their interesting chemical and physical properties. These compounds typically contain a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and are known for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported using greener methods, which are advantageous due to their simplicity and environmental friendliness. For instance, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was achieved using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, avoiding hazardous solvents . This approach could potentially be adapted for the synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds has been extensively studied using computational methods. Density Functional Theory (DFT) calculations have provided insights into the bond lengths, bond angles, and dihedral angles, revealing non-planar structures and specific point group symmetries . X-ray diffraction has also been employed to determine the crystal structure of such compounds, providing precise geometrical parameters . These techniques would be applicable to analyze the molecular structure of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored through various computational studies. Parameters such as the molecular electrostatic potential (MEP), frontier molecular orbitals, and global chemical reactivity parameters have been calculated to predict the stability and reactivity of these molecules . These studies suggest that pyrazole-containing compounds have good stability and could participate in a range of chemical reactions, which would be relevant for [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized using spectroscopic techniques like UV-Vis and IR spectroscopy, supported by computational methods such as TD-DFT to understand electronic properties . The solvent effects on absorption wavelengths have also been reported, indicating the influence of the environment on these compounds' properties. Such analyses would be crucial for understanding the behavior of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol in different contexts.

Scientific Research Applications

Antimicrobial Activity

A study involving derivatives of 1,3,5-trisubstituted pyrazolines, which include similar structures to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, demonstrated significant antimicrobial activity. These compounds were found to exhibit good activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar et al., 2012).

Supramolecular Materials

Research on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, similar to the structure , highlighted their ability to self-assemble by hydrogen bonding, forming columnar mesophases. These compounds also displayed luminescent properties in the visible region, suggesting potential applications in materials science (Moyano et al., 2013).

Anticancer and Antitumoral Activity

A series of derivatives containing structures analogous to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol were synthesized and tested for antiviral and antitumoral activity. Some compounds exhibited promising in vitro anticoronavirus and antitumoral activity, with the antitumoral activity attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).

Antibacterial Activity of Metal Complexes

Cu(II), Co(II), and Ni(II) complexes of ligands similar to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol exhibited enhanced antibacterial activity compared to the free ligand. This suggests potential applications in developing antimicrobial agents (Tharmaraj et al., 2009).

Central Nervous System Depressants

Compounds structurally related to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol were synthesized and evaluated for their central nervous system depressant activity. These compounds demonstrated potential anticonvulsant properties and a low order of acute toxicity, indicating potential as CNS depressants (Butler et al., 1984).

Synthesis of Luminescent Supramolecular Columnar Liquid Crystals

A study on the self-assembly of 4-aryl-1H-pyrazoles, closely related to the chemical , for the creation of luminescent supramolecular columnar liquid crystals, highlights a novel platform for such materials. The compounds displayed unique luminescent properties, adding value to materials science applications (Moyano et al., 2013).

properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWBOXYWTWPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407132
Record name [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol

CAS RN

934570-55-5
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol
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Record name [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
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